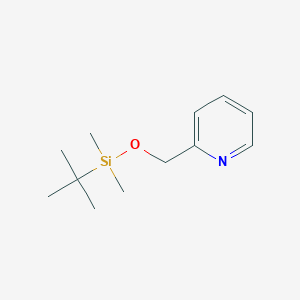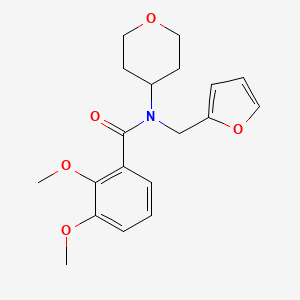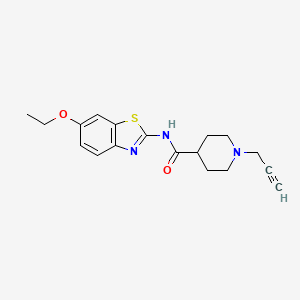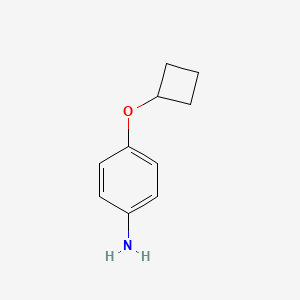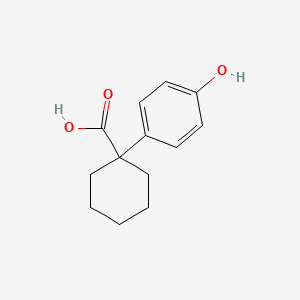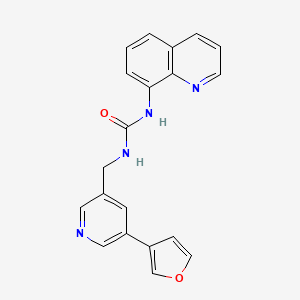
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea is a complex organic compound that has garnered attention in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Furan-Pyridine Intermediate: This step involves the reaction of furan-3-carbaldehyde with 3-aminopyridine under specific conditions to form the furan-pyridine intermediate.
Quinoline Derivatization: The quinoline moiety is introduced through a reaction between 8-aminoquinoline and the furan-pyridine intermediate.
Urea Formation: The final step involves the reaction of the quinoline derivative with an isocyanate compound to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-6-yl)urea: Similar structure but with a different position of the quinoline moiety.
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-7-yl)urea: Another positional isomer with the quinoline moiety at the 7-position.
Uniqueness
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea stands out due to its specific arrangement of functional groups, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(24-18-5-1-3-15-4-2-7-22-19(15)18)23-11-14-9-17(12-21-10-14)16-6-8-26-13-16/h1-10,12-13H,11H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWZMVABFXXZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NCC3=CC(=CN=C3)C4=COC=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2897620.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2897621.png)
![1,1-difluoro-6-(1-methanesulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2897622.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2897623.png)
![1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2897627.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)
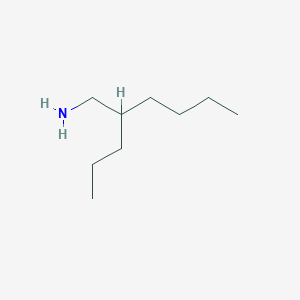
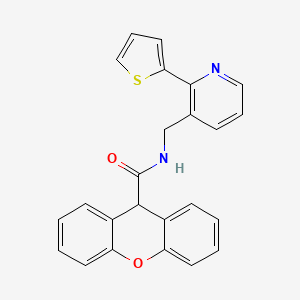
![2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2897637.png)
